![molecular formula C21H24O6 B13403703 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen is a natural product that belongs to the coumarins category. The compound has a molecular formula of C21H24O6 and a molecular weight of 372.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves several steps. One of the key steps includes the oxidation of cis-/trans-geraniols to cis-/trans-geranials using Dess-Martin oxidant reagent (DMP). This is followed by further oxidation to cis-/trans-geranic acids with sodium chlorite (NaClO2) . The final step involves the coupling of the geranic acid derivative with psoralen under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, characterization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin oxidant reagent (DMP) and sodium chlorite (NaClO2) . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and inflammation pathways.
Comparison with Similar Compounds
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen can be compared with other similar compounds, such as:
Geranyl palmitate: A compound with a similar structure but different functional groups.
Citronellyl palmitate: Another related compound with distinct chemical properties.
6,7-Dihydroxy-3,7-dimethyloct-2-enoic acid: A compound with similar biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
9-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-16(22)21(2,3)24)8-10-26-20-18-15(9-11-25-18)12-14-5-7-17(23)27-19(14)20/h5,7-9,11-12,16,22,24H,4,6,10H2,1-3H3/b13-8+ |
InChI Key |
HWQSPRJGHSGSPF-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


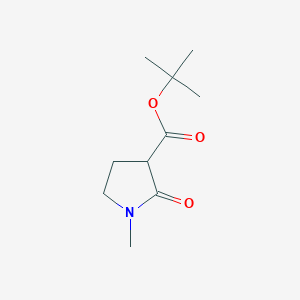
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
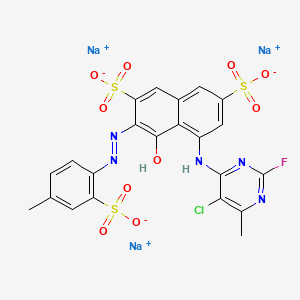
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
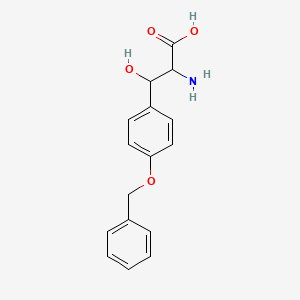

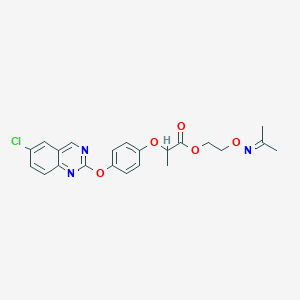
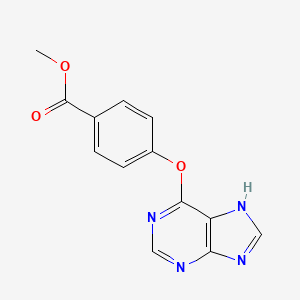
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
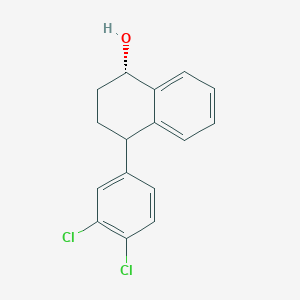
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
